molecular formula C15H16OS B8368432 6-Methoxy-2-(1-cyclohexenyl)benzo[b]thiophene

6-Methoxy-2-(1-cyclohexenyl)benzo[b]thiophene

Cat. No. B8368432
M. Wt: 244.4 g/mol
InChI Key: HOTXLWCZHZYRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-(1-cyclohexenyl)benzo[b]thiophene is a useful research compound. Its molecular formula is C15H16OS and its molecular weight is 244.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-2-(1-cyclohexenyl)benzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-2-(1-cyclohexenyl)benzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-6-methoxy-1-benzothiophene

InChI

InChI=1S/C15H16OS/c1-16-13-8-7-12-9-14(17-15(12)10-13)11-5-3-2-4-6-11/h5,7-10H,2-4,6H2,1H3

InChI Key

HOTXLWCZHZYRFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)C3=CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-methoxybenzo[b]thiophene (362 mg, 2.21 mmol) in 5.5 mL of THF at −20° C. was added dropwise 2.5 M nBuLi (0.97 mL, 2.4 mmol) and the reaction was stirred at 0° C. for 40 minutes and was then warmed to room temperature for 30 minutes. Next, ZnCl2 (390 mg, 2.87 mmol) in 2.5 mL of THF was added by cannula and the reaction was stirred at room temperature for 15 minutes. At this point, Pd(Ph3P)4 (102 mg), trifluoromethanesulfonic acid cyclohex-1-enyl ester (0.6 gm, 2.93 mmol)3 and anhydrous lithium chloride (0.28 gm, 6.63 mmol) were added and then the reaction mixture was stirred for 16 hrs. at room temperature. The tetrahydrofuran was removed in vacuo and the residue diluted with water and extracted with ethyl acetate. The combined organic layers was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was chromatographed on silica gel using hexanes as the eluant to yield 368 mg of the title compound.
Quantity
362 mg
Type
reactant
Reaction Step One
Name
Quantity
0.97 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
390 mg
Type
catalyst
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0.28 g
Type
reactant
Reaction Step Three
Quantity
102 mg
Type
catalyst
Reaction Step Three

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